molecular formula C8H14O3 B1404943 Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate CAS No. 1408074-72-5

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

Cat. No.: B1404943
CAS No.: 1408074-72-5
M. Wt: 158.19 g/mol
InChI Key: QBOGWOWEVMVLTQ-UHFFFAOYSA-N
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Description

Key Conformational Aspects

  • Ring Puckering :

    • Cyclobutane adopts a "butterfly" conformation, with two opposite carbons bent out of the plane to alleviate torsional strain.
    • Ab initio studies suggest equilibrium dihedral angles (θ) of ~29.59° and CH₂-rocking angles (α) of ~5.67° for cyclobutane derivatives.
  • Substituent Effects :

    • The ethyl ester and methyl groups at C1 create steric hindrance, favoring conformations that minimize 1,3-diaxial interactions.
    • The hydroxyl group at C3 may engage in intramolecular hydrogen bonding, stabilizing specific conformers.
  • Inversion Barriers :

    • Ring inversion in cyclobutane derivatives is hindered by torsional strain, with barriers reported as ~482 cm⁻¹ in ab initio studies.

Comparative Analysis of Cis-Trans Isomerism in Cyclobutane Derivatives

Cis-trans isomerism in cyclobutane derivatives depends on substituent size and electronic interactions. For this compound, the cis configuration of substituents at C1 (ethyl ester and methyl) is favored due to:

Factor Cis Isomer Advantages Trans Isomer Considerations
Steric Effects Minimizes 1,3-diaxial interactions between substituents. Larger substituents may adopt trans for relief.
Electronic Effects Hydrogen bonding between hydroxyl and ester oxygen may stabilize cis forms. Trans forms may exhibit stronger dipolar interactions.
Thermodynamic Stability Generally more stable for small substituents (e.g., methyl, ethyl). Trans forms can dominate with bulky groups (e.g., phenylsulfonyl).

A notable exception occurs in 1,3-disubstituted cyclobutanes with bulky groups (e.g., phenylsulfonyl), where trans isomers are more stable due to reduced steric clash. For this compound, the cis configuration is likely favored due to moderate substituent sizes.

Hydrogen Bonding Patterns in Hydroxy-Substituted Cyclobutanes

The hydroxyl group at C3 enables intramolecular hydrogen bonding, which significantly influences the compound’s conformation and stability. Key patterns include:

Hydrogen Bonding Types

  • Intramolecular Hydrogen Bonds :

    • Donor : Hydroxyl group (–OH) at C3.
    • Acceptors : Ester oxygen (–O–COOCH₂CH₃) or adjacent carbonyl oxygen.
    • Strength : Moderate due to geometric constraints of the cyclobutane ring.
  • Equatorial vs. Axial Hydroxyl Orientation :

    • Equatorial Hydroxyls : Form two hydrogen bonds in pyran and cyclohexane rings.
    • Axial Hydroxyls : Limited to one hydrogen bond due to steric hindrance.

For this compound, the hydroxyl group’s equatorial orientation (in the puckered conformation) may allow dual hydrogen bonding with the ester oxygen and a neighboring carbon-hydrogen bond.

Hydrogen Bond Type Stability Example Systems
O–H···O (Ester Oxygen) Moderate Intramolecular in hydroxyesters
O–H···C–H (Cyclobutane) Weak Observed in strained ring systems

Properties

IUPAC Name

ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOGWOWEVMVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166555
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-72-5
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-Hydroxy-1-methylcyclobutane-1-carboxylic Acid

One common method involves the esterification of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid.

Reagents Conditions Yield
3-Hydroxy-1-methylcyclobutane-1-carboxylic acid Ethanol, H₂SO₄, reflux 70-80%

Synthesis via Cyclobutane Ring Formation

Another approach involves forming the cyclobutane ring through a [2+2] cycloaddition reaction, followed by hydrolysis and esterification steps to introduce the hydroxy and ethyl ester groups.

Reagents Conditions Yield
Olefin and carbene source [2+2] Cycloaddition, followed by hydrolysis and esterification 50-60%

Enzymatic Resolution

For obtaining enantiomerically pure compounds, enzymatic resolution can be employed. This method involves using enzymes to selectively hydrolyze or esterify one enantiomer over the other.

Enzyme Substrate Conditions Yield
Lipase Racemic ester Buffer solution, 30°C 90-95% ee

Chemical and Physical Properties

This compound has a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It exhibits a density of approximately 1.1 g/cm³ and a boiling point of around 213.4°C at 760 mmHg.

Property Value
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Density 1.1 g/cm³
Boiling Point 213.4°C at 760 mmHg

Chemical Reactions Analysis

Types of Reactions: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

    Reduction: LiAlH4, ether, low temperature.

    Substitution: SOCl2, pyridine, room temperature.

Major Products Formed:

    Oxidation: Ethyl (1s,3r)-3-oxo-1-methylcyclobutane-1-carboxylate.

    Reduction: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutanol.

    Substitution: Ethyl (1s,3r)-3-chloro-1-methylcyclobutane-1-carboxylate.

Scientific Research Applications

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Purity Key Differences
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate 1408074-72-5 C₈H₁₄O₃ 158.197 Hydroxyl, methyl, ester 95%–97% Reference compound
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 27697-61-6 C₈H₁₄O₃ 158.197 Hydroxymethyl, ester 95% Hydroxymethyl instead of hydroxyl + methyl; higher polarity
Ethyl (1R,3R)-3-hydroxy-1-methylcyclobutanecarboxylate 1408074-59-8 C₈H₁₄O₃ 158.197 Hydroxyl, methyl, ester 95% Stereoisomer (different spatial arrangement)
Ethyl 3-oxocyclobutanecarboxylate N/A C₇H₁₀O₃ 142.15 Ketone, ester N/A Oxo group replaces hydroxyl; potential precursor in oxidation/reduction reactions
Ethyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate 1311165-61-3 C₈H₁₄O₃ 158.197 Hydroxyl, ester N/A Cyclopentane ring (5-membered vs. 4-membered); reduced ring strain
Ethyl 3-(3-methylphenyl)cyclobutane-1-carboxylate 62485-35-2 C₁₄H₁₈O₂ 218.292 Aromatic ring, ester N/A 3-Methylphenyl substituent; enhanced lipophilicity

Stereochemical Considerations

Stereoisomerism critically impacts biological activity. For example, Ethyl (1R,3R)-3-hydroxy-1-methylcyclobutanecarboxylate (CAS 1408074-59-8) may differ in receptor binding compared to the (1s,3r) configuration .

Biological Activity

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane ring structure and specific stereochemistry. This compound possesses significant potential in biological applications due to its functional groups, which facilitate interactions with various biological targets. Despite the lack of extensive studies directly addressing its biological activity, preliminary findings suggest a spectrum of potential effects.

  • Molecular Formula : C8_8H14_{14}O3_3
  • Molecular Weight : 158.19 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 213.4 ± 33.0 °C at 760 mmHg
  • Flash Point : 81.4 ± 18.2 °C

These properties indicate that the compound is a stable ester with potential for solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

This compound's biological activity is hypothesized to arise from its ability to form hydrogen bonds due to the presence of hydroxy and ester groups. This capacity enables the compound to interact with specific enzymes or receptors, potentially modulating their activity. The exact pathways and targets remain to be fully elucidated, but interactions with enzyme active sites are a primary focus in ongoing research.

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest that compounds with similar structures may exhibit enzyme inhibition properties. For instance, the hydroxy group can act as a hydrogen bond donor, influencing enzyme conformation and activity. Research into related compounds indicates potential applications in developing inhibitors for various metabolic pathways.

Therapeutic Effects

Research has indicated that similar cyclobutane derivatives may possess anti-inflammatory and analgesic properties. The biological implications of this compound warrant further investigation into its therapeutic potential.

Research Directions

Future research should focus on:

  • In Vitro Studies : Assessing the compound's effects on specific cell lines to evaluate cytotoxicity and apoptosis induction.
  • Mechanistic Studies : Elucidating the molecular targets and pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological effects.

Q & A

Basic: What are the optimal synthetic routes for Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate?

Methodological Answer:
A common synthetic route involves cyclopropanation and subsequent functionalization. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride can be reacted with 4-toluenesulfonate monohydrate in ethyl acetate under reduced pressure, yielding the target compound with 80% efficiency after filtration . Key parameters include:

StepReagent/ConditionRoleYield
1Ethyl acetate (solvent)Dissolution and reaction medium-
24-Toluenesulfonate monohydrateAcid catalyst80%

Characterization: Post-synthesis, 1H-NMR^1 \text{H-NMR} (DMSO-D6) confirms structure with peaks at δ 9.10 (brs, 2H), 7.48 (d, J = 7.9 Hz, 2H), and 3.82 (s, 3H) for methyl groups .

Advanced: How can researchers resolve contradictions in stereochemical assignments of cyclobutane derivatives?

Methodological Answer:
Stereochemical ambiguities arise due to overlapping NMR signals or similar coupling constants. To resolve these:

  • Computational Validation: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data .
  • Chiral Chromatography: Use chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers and confirm stereochemistry.
  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis provides definitive stereochemical assignments, as seen in bicyclic analogs like Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Critical techniques include:

  • 1H-NMR^1 \text{H-NMR}: Identifies proton environments (e.g., δ 2.56–2.31 for methylcyclobutane protons) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated for C8_8H14_{14}O3_3: 170.0943 g/mol) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., ester C=O stretch at ~1720 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

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